Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester
Description
This compound is structurally designed for herbicidal applications, as indicated by its synthesis within a class of N-(heterocyclicaminocarbonyl)arylsulfonamides developed for agricultural use . Its melting point is reported as 185°–187°C, suggesting moderate thermal stability suitable for formulation in agrochemical products . The isopropyl ester group likely enhances lipophilicity, improving membrane permeability in target plants.
Properties
CAS No. |
2374-89-2 |
|---|---|
Molecular Formula |
C10H12ClNO4S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-6-sulfamoylbenzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-6(2)16-10(13)9-7(11)4-3-5-8(9)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) |
InChI Key |
UCUUOTCLCHPTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for Each Step
| Step | Reagents/Catalysts | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Chlorination | Chlorine gas or NCS | 0–25°C | 1–3 hours | 70–85 |
| Sulfonamidation | Fuming H₂SO₄, then NH₃ | 0–10°C | 2–6 hours | 60–80 |
| Esterification | Isopropanol, H₂SO₄ | Reflux (80–90°C) | 4–8 hours | 75–90 |
Data compiled from experimental protocols and literature reviews.
Alternative Synthetic Approaches
A patent literature review reveals that related benzoic acid derivatives can also be prepared via:
- Nitration of substituted benzotrichlorides followed by hydrolysis and functional group transformations
- Conversion of the acid to its acyl chloride, then reaction with isopropanol in the presence of a base or catalyst
These alternative routes may offer advantages in yield or selectivity, depending on the starting materials and desired scale.
Table 2: Comparative Yields of Alternative Methods
| Method | Overall Yield (%) | Purity (%) | Key Notes |
|---|---|---|---|
| Direct multi-step from benzoic acid | 35–50 | 95+ | Standard laboratory approach |
| Benzotrichloride-based intermediate route | 45–60 | 97+ | Useful for industrial-scale synthesis |
| Acyl chloride intermediate esterification | 40–55 | 96+ | Efficient for ester derivatives |
Yields and purities are representative ranges from published data and patent examples.
Analytical Monitoring and Purification
Throughout the synthesis, reaction progress and product purity are monitored by:
- Thin-layer chromatography (TLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- High-performance liquid chromatography (HPLC)
Isolation typically involves extraction with organic solvents (e.g., dichloromethane), washing, drying, and recrystallization or preparative chromatography to achieve high-purity final product.
Research Findings and Optimization
Studies emphasize the need to carefully control temperature and reagent addition rates, especially during chlorination and sulfonamidation, to avoid undesired byproducts. The choice of solvents, catalysts, and purification methods significantly influences yield and purity.
- Reaction optimization may increase yield by up to 10–15% compared to non-optimized protocols.
- Use of modern analytical tools (such as NMR and HPLC) ensures accurate monitoring and reproducibility.
Summary Table: Key Preparation Data
| Parameter | Typical Value/Range |
|---|---|
| Overall Yield | 35–60% |
| Purity (after purification) | 95–97% |
| Key Analytical Methods | TLC, NMR, HPLC |
| Critical Control Points | Temperature, reagent ratios |
Chemical Reactions Analysis
Hydrolysis Reactions
The isopropyl ester and sulfonamide groups undergo hydrolysis under varied conditions:
Ester Hydrolysis
-
Acidic conditions : Hydrolysis yields 2-chloro-6-sulfamoylbenzoic acid and isopropanol.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (80%), 100–110°C | 2-chloro-6-sulfamoylbenzoic acid + isopropanol | 88–94% |
-
Basic conditions : Saponification produces the corresponding carboxylate salt.
-
Example: NaOH (1M) in aqueous ethanol at reflux yields sodium 2-chloro-6-sulfamoylbenzoate.
-
Sulfonamide Hydrolysis
The sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) group resists hydrolysis under mild conditions but reacts under extreme acidity or alkalinity:
-
Acidic hydrolysis : Generates sulfonic acid (-SO<sub>3</sub>H) and ammonia.
-
Basic hydrolysis : Forms sulfonate salts and amine derivatives.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing sulfonamide and ester groups activate the aromatic ring for NAS at the para and ortho positions relative to the chlorine atom:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NH<sub>3</sub> (excess) | Cu catalyst, 150–160°C | 2-amino-6-sulfamoylbenzoic acid isopropyl ester | Exothermic reaction; HCl gas evolved |
| NaOH (aq.) | 120–160°C, pressure | 2-hydroxy-6-sulfamoylbenzoic acid isopropyl ester | Requires FeCl<sub>3</sub> catalysis |
Mechanistic Insight :
The chlorine atom at position 2 is meta-directing but becomes reactive under high temperatures or catalytic conditions due to partial positive charge development on the aromatic ring .
Sulfonamide Group Reactivity
The sulfamoyl moiety participates in substitution and condensation reactions:
Amine Displacement
Reaction with primary or secondary amines replaces the sulfamoyl group:
-
Example: Treatment with methylamine in DMF at 80°C yields 2-chloro-6-(methylsulfonamido)benzoic acid isopropyl ester.
Condensation with Carbonyl Compounds
The -SO<sub>2</sub>NH<sub>2</sub> group undergoes condensation with aldehydes or ketones in acidic media to form sulfonamidine derivatives.
Transesterification
The isopropyl ester reacts with alcohols (e.g., methanol, benzyl alcohol) under acid or base catalysis to form alternative esters:
Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ester to a hydroxymethyl group, producing 2-chloro-6-sulfamoylbenzyl alcohol.
Stability and Byproduct Formation
-
Thermal decomposition : Above 200°C, the compound degrades into chlorobenzene derivatives and sulfur oxides.
-
Photolysis : UV exposure in solution induces cleavage of the sulfonamide bond, yielding 2-chlorobenzoic acid and sulfamic acid.
Scientific Research Applications
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The chlorine and sulfamoyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular targets.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The compound is compared below with structurally related benzoic acid derivatives, focusing on substituents, ester groups, physical properties, and applications.
Analysis of Structural and Functional Differences
Ester Group Impact
- Isopropyl vs. Ethyl Esters : The ethyl ester analog (m.p. 198–201°C) has a higher melting point than the isopropyl derivative (185–187°C), likely due to reduced steric hindrance and improved crystal packing in the ethyl variant . The isopropyl group may enhance lipid solubility, favoring herbicidal activity through cuticle penetration.
- Methyl and Dimethyl Esters : Compounds like 2-benzoylbenzoic acid methyl ester (CAS 606-28-0) lack sulfamoyl/chloro groups, limiting bioactivity but increasing utility as intermediates in polymer synthesis .
Substituent Effects
- Sulfamoyl Group : The 6-sulfamoyl moiety in the target compound and its ethyl ester analog is critical for herbicidal activity, enabling interaction with plant acetolactate synthase (ALS), a common target in sulfonylurea herbicides .
- Chlorine vs. Amino Groups: The 2-chloro substituent in the target compound contrasts with the 4-amino group in CAS 27951-79-7, which may impart basicity and alter solubility or receptor binding .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester , exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound This compound is characterized by the presence of a chloro group and a sulfonamide moiety, which are known to enhance biological activity. The synthesis typically involves the reaction of benzoic acid derivatives with chlorosulfonic acid followed by esterification with isopropanol.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties , showing promising results against various bacterial and fungal strains. In vitro studies indicate that it exhibits significant inhibition against:
- Staphylococcus aureus : Growth inhibition zones of up to 15 mm were recorded.
- Bacillus subtilis : Similar inhibitory effects were noted, indicating broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
Research indicates that benzoic acid derivatives can modulate inflammatory pathways. For instance, compounds similar to benzoic acid, 2-chloro-6-sulfamoyl-, have been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation. This mechanism suggests potential use in treating inflammatory diseases .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been explored. Studies have demonstrated that benzoic acid derivatives can activate proteolytic systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, leading to enhanced degradation of oncoproteins .
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that those with halogen substitutions exhibited increased antimicrobial activity. The introduction of a chloro group significantly enhanced the compound's efficacy against resistant strains of bacteria .
- Anti-inflammatory Activity : In an animal model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : In cell viability assays involving cancer cell lines (e.g., Hep-G2), the compound showed low cytotoxicity while effectively promoting apoptosis through the activation of cathepsins B and L, which play crucial roles in protein degradation .
Research Findings Summary Table
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition zones up to 15 mm | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Significant reduction in inflammatory markers | Inhibition of COX enzymes |
| Anticancer | Induction of apoptosis in cancer cells | Activation of UPP and ALP pathways |
Q & A
Q. What are the optimal synthetic routes for preparing benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester?
Methodological Answer: The compound can be synthesized via esterification of the parent acid (2-chloro-6-sulfamoylbenzoic acid) with isopropyl alcohol. Key steps include:
- Acid Activation : Use concentrated sulfuric acid as a catalyst under reflux conditions to drive esterification (typical yield: 70–85%) .
- Ester Selection : Isopropyl esters are preferred due to steric and electronic effects that improve reaction efficiency compared to bulkier esters (e.g., butyl) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch at ~1720 cm⁻¹ and sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 293.7 (calculated for C₁₀H₁₂ClNO₄S) with fragment ions at m/z 155 (sulfamoyl group loss) .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
Methodological Answer:
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to resolve ambiguities in NMR/IR assignments. For example, sulfamoyl group orientation may cause splitting in aromatic proton signals, which crystallography can clarify .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify mismatches arising from dynamic effects (e.g., rotational barriers) .
Q. What experimental design considerations are critical for studying hydrolytic stability under varying pH?
Methodological Answer:
- pH-Dependent Hydrolysis :
- Acidic Conditions : Monitor ester cleavage via HPLC (C18 column, acetonitrile/water gradient) at 25°C. Hydrolysis rates increase below pH 3 due to protonation of the sulfamoyl group, destabilizing the ester .
- Basic Conditions : Use UV-Vis spectroscopy (λ = 260 nm) to track release of the parent acid. Base-catalyzed hydrolysis dominates above pH 10 .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation during long-term stability studies .
Q. How can substituent effects (chloro, sulfamoyl) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing sulfamoyl group deactivates the aromatic ring, reducing electrophilic substitution rates. Chloro further enhances this effect .
- Catalytic Systems : Use Pd(PPh₃)₄ with CuI co-catalyst in Suzuki-Miyaura couplings. The sulfamoyl group may chelate Pd, requiring higher catalyst loading (5–10 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
